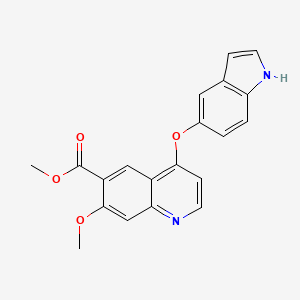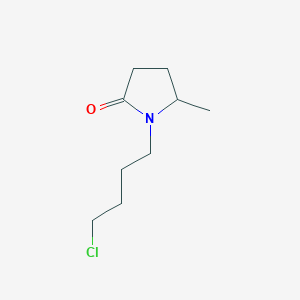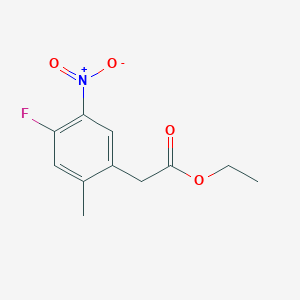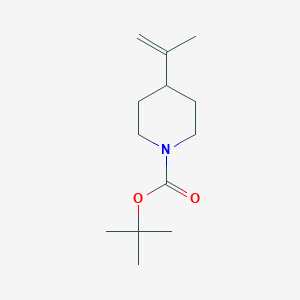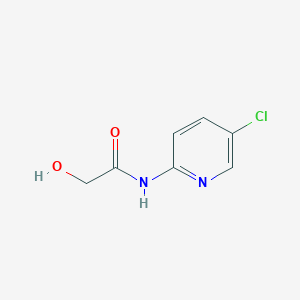
N-(5-Chloropyridin-2-YL)-2-hydroxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-Chloropyridin-2-YL)-2-hydroxyacetamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a chloropyridine ring and a hydroxyacetamide group, which contribute to its reactivity and functionality in different chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Chloropyridin-2-YL)-2-hydroxyacetamide typically involves the reaction of 5-chloropyridine-2-amine with glyoxylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: 5-chloropyridine-2-amine and glyoxylic acid.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as ethanol or methanol, under reflux conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction parameters are optimized to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
N-(5-Chloropyridin-2-YL)-2-hydroxyacetamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyacetamide group can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reaction conditions.
Substitution: The chloropyridine ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
N-(5-Chloropyridin-2-YL)-2-hydroxyacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of N-(5-Chloropyridin-2-YL)-2-hydroxyacetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
N-(5-Chloropyridin-2-YL)-2-hydroxyacetamide can be compared with other similar compounds, such as:
Betrixaban: A factor Xa inhibitor with a similar chloropyridine structure.
Edoxaban: Another factor Xa inhibitor with a related chemical structure.
Pyridin-2-yl derivatives: Compounds with similar pyridine rings but different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of a chloropyridine ring and a hydroxyacetamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C7H7ClN2O2 |
|---|---|
分子量 |
186.59 g/mol |
IUPAC名 |
N-(5-chloropyridin-2-yl)-2-hydroxyacetamide |
InChI |
InChI=1S/C7H7ClN2O2/c8-5-1-2-6(9-3-5)10-7(12)4-11/h1-3,11H,4H2,(H,9,10,12) |
InChIキー |
XGDHPOHKXBNNAB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC=C1Cl)NC(=O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


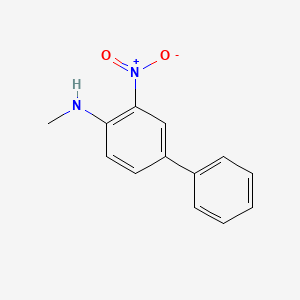
![2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]thiazole](/img/structure/B13983152.png)
![[2-(Methylamino)-1,3-thiazol-4-yl]boronic acid](/img/structure/B13983155.png)
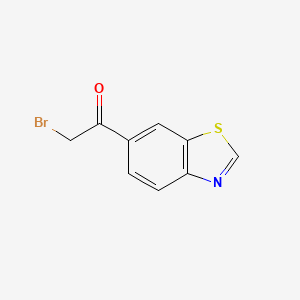
![5-[4-(3,3-Dimethyl-1-piperazinyl)phenyl]-2-(5-methyl-1H-indol-4-yl)-4-oxazolecarboxamide](/img/structure/B13983164.png)
